N-Benzyl-9-pentyl-9H-purin-6-amine
Description
N-Benzyl-9-pentyl-9H-purin-6-amine is a chemical compound with the molecular formula C17H21N5 It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
Properties
CAS No. |
64498-15-3 |
|---|---|
Molecular Formula |
C17H21N5 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-benzyl-9-pentylpurin-6-amine |
InChI |
InChI=1S/C17H21N5/c1-2-3-7-10-22-13-21-15-16(19-12-20-17(15)22)18-11-14-8-5-4-6-9-14/h4-6,8-9,12-13H,2-3,7,10-11H2,1H3,(H,18,19,20) |
InChI Key |
HBHCKSJYIPCVQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=NC2=C(N=CN=C21)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-9-pentyl-9H-purin-6-amine typically involves the alkylation of a purine derivative. One common method is the reaction of 9H-purin-6-amine with benzyl bromide and pentyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-9-pentyl-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl or pentyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Benzyl-9-pentyl-9H-purin-6-oxide, while substitution with an amine could produce this compound derivatives with different functional groups .
Scientific Research Applications
N-Benzyl-9-pentyl-9H-purin-6-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Benzyl-9-pentyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-9H-purin-6-amine: A similar compound with a benzyl group but lacking the pentyl group.
N-Benzyl-9-pentyl-9H-purin-6-oxide: An oxidized derivative of N-Benzyl-9-pentyl-9H-purin-6-amine.
N-Benzyl-9-pentyl-9H-purin-6-thiol: A thiol derivative with a sulfur atom replacing the oxygen in the purine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and pentyl groups enhances its lipophilicity and potential interactions with hydrophobic regions of biological targets .
Biological Activity
N-Benzyl-9-pentyl-9H-purin-6-amine is a purine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a purine base with a benzyl and pentyl substituent. The synthesis typically involves the alkylation of 9H-purin-6-amine with benzyl bromide and pentyl bromide in the presence of bases such as potassium carbonate, often using dimethylformamide (DMF) as a solvent at elevated temperatures.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors. It has been shown to inhibit certain enzymes involved in metabolic pathways and modulate receptor activity, which can lead to various physiological effects.
Antitumor Activity
Recent studies have indicated that this compound and its derivatives exhibit significant antitumor activity. For instance, research on structurally related purine derivatives has demonstrated their effectiveness against various cancer cell lines, suggesting that modifications at the C6 and N9 positions can enhance their cytotoxic properties .
Enzyme Inhibition
One notable area of research involves the inhibition of acetylcholinesterase (AChE). A study reported that certain derivatives of purine compounds showed moderate AChE inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease . The inhibition percentages exceeded 10% at concentrations of 100 µM for some compounds within this class.
Receptor Interaction
This compound has been investigated for its affinity towards human adenosine receptors. Computational modeling studies have elucidated the structure-affinity relationships, indicating that specific substitutions can significantly enhance binding affinity and kinetic profiles at these receptors .
Case Studies and Research Findings
- Antitumor Efficacy : A series of 2,6,9-trisubstituted purines were synthesized and tested against the HTC116 cancer cell line. Compounds with lower IC50 values (below 12.9 µM) were considered active, highlighting the potential of N-benzyl derivatives in cancer therapy .
- AChE Inhibition : In a study focusing on novel 9-(1-(substituted-benzyl)piperidin-4-yl)-2-chloro derivatives, four compounds exhibited significant AChE inhibition, reinforcing the therapeutic potential of purine derivatives in neuropharmacology .
- Structure-Affinity Relationships : Research detailed the importance of hydrophobic features from alkyl substituents in enhancing receptor binding affinities. The presence of aromatic rings was also noted to contribute positively to biological activity .
Data Tables
The following table summarizes the biological activities observed for this compound and its derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
